N-Acetyl-S-(4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)-L-cysteine
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Overview
Description
®-2-Acetamido-3-((4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetamido group, a thioether linkage, and a dihydropyrimidine ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Acetamido-3-((4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of an appropriate acetamido precursor with a thioether-containing dihydropyrimidine derivative under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH settings to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like crystallization, chromatography, and recrystallization are crucial to obtain high-purity products suitable for research and application.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways involving thioether and dihydropyrimidine-containing compounds.
Industry: In the industrial sector, it can be used in the synthesis of advanced materials, including polymers and catalysts, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of ®-2-Acetamido-3-((4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of metabolic processes.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer synthesis.
N-(1,3-Benzothiazol-2-yl)-4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide:
Uniqueness: ®-2-Acetamido-3-((4-imino-1-methyl-1,4-dihydropyrimidin-2-yl)thio)propanoic acid stands out due to its combination of an acetamido group, thioether linkage, and dihydropyrimidine ring, which are not commonly found together in similar compounds. This unique structure provides distinct reactivity and potential for diverse applications in various scientific fields.
Properties
CAS No. |
66065-62-1 |
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Molecular Formula |
C10H14N4O3S |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(4-imino-1-methylpyrimidin-2-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C10H14N4O3S/c1-6(15)12-7(9(16)17)5-18-10-13-8(11)3-4-14(10)2/h3-4,7,11H,5H2,1-2H3,(H,12,15)(H,16,17)/t7-/m0/s1 |
InChI Key |
DAIHVCUUUODXCH-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=NC(=N)C=CN1C)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC1=NC(=N)C=CN1C)C(=O)O |
Origin of Product |
United States |
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